molecular formula C14H18N4O2 B11175088 2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one

2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one

Cat. No.: B11175088
M. Wt: 274.32 g/mol
InChI Key: RQISQZHAMKABAR-CHHVJCJISA-N
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Description

2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one is a complex organic compound that features a pyrimidine ring, a hydrazone linkage, and a cyclohexenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one typically involves the condensation of 4,6-dimethylpyrimidine-2-carbohydrazide with an appropriate aldehyde or ketone. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and real-time monitoring systems can ensure consistent product quality and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine moiety.

    Substitution: The pyrimidine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitro compounds under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The pyrimidine ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Z)-[2-(4,6-Dimethylpyrimidin-2-YL)hydrazin-1-ylidene]methyl]-3-hydroxy-5-methylcyclohex-2-EN-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

2-[(Z)-[(4,6-dimethylpyrimidin-2-yl)hydrazinylidene]methyl]-3-hydroxy-5-methylcyclohex-2-en-1-one

InChI

InChI=1S/C14H18N4O2/c1-8-4-12(19)11(13(20)5-8)7-15-18-14-16-9(2)6-10(3)17-14/h6-8,19H,4-5H2,1-3H3,(H,16,17,18)/b15-7-

InChI Key

RQISQZHAMKABAR-CHHVJCJISA-N

Isomeric SMILES

CC1CC(=C(C(=O)C1)/C=N\NC2=NC(=CC(=N2)C)C)O

Canonical SMILES

CC1CC(=C(C(=O)C1)C=NNC2=NC(=CC(=N2)C)C)O

Origin of Product

United States

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